N'-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide
Description
N'-{[1-(4-Fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a substituted ethanediamide featuring a cyclopropylmethyl group attached to a 4-fluorophenyl ring and a 2,2,2-trifluoroethyl substituent. The ethanediamide (oxalamide) backbone provides a rigid scaffold for hydrogen bonding, while the fluorinated and cyclopropane moieties enhance metabolic stability and influence lipophilicity, critical for pharmacokinetic optimization .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O2/c15-10-3-1-9(2-4-10)13(5-6-13)7-19-11(21)12(22)20-8-14(16,17)18/h1-4H,5-8H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBCZCMUNPKCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC(F)(F)F)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of 4-Fluorostyrene
The cyclopropane ring is constructed via a [2+1] cycloaddition using the Simmons-Smith reaction .
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Substrate : 4-Fluorostyrene.
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Reagents : Diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).
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Conditions : Anhydrous diethyl ether, reflux under inert atmosphere.
The reaction proceeds via the generation of a zinc carbenoid , which adds across the double bond of 4-fluorostyrene to yield 1-(4-fluorophenyl)cyclopropane .
Bromination of the Cyclopropane Methyl Group
To introduce a bromomethyl substituent:
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Substrate : 1-(4-Fluorophenyl)cyclopropane.
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Reagents : N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
This radical bromination selectively functionalizes the methyl group adjacent to the cyclopropane ring, yielding 1-(4-fluorophenyl)cyclopropylmethyl bromide .
Gabriel Synthesis to Access the Primary Amine
The bromide is converted to the primary amine via the Gabriel synthesis :
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Phthalimide substitution :
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React 1-(4-fluorophenyl)cyclopropylmethyl bromide with potassium phthalimide in DMF at 80°C for 12 h.
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Hydrolysis :
Synthesis of 2,2,2-Trifluoroethylamine
Reduction of Trifluoroacetonitrile
2,2,2-Trifluoroethylamine is synthesized via catalytic hydrogenation:
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Substrate : Trifluoroacetonitrile.
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Catalyst : Raney nickel.
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Conditions : H₂ gas (50 psi), ethanol solvent, 25°C for 24 h.
The nitrile is reduced to the primary amine with high selectivity, avoiding over-reduction to the corresponding hydrocarbon.
Assembly of the Ethanediamide Backbone
Stepwise Amidation of Oxalyl Chloride
The diamide is constructed via sequential reactions with oxalyl chloride:
Step 1: Formation of the Monoamide Chloride
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Reagents : Oxalyl chloride (1 equiv), [1-(4-fluorophenyl)cyclopropyl]methylamine (1 equiv).
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Conditions : Anhydrous THF, 0°C, under N₂. Triethylamine (1.1 equiv) is added to scavenge HCl.
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Product : N'-{[1-(4-fluorophenyl)cyclopropyl]methyl}oxalyl chloride .
Step 2: Coupling with 2,2,2-Trifluoroethylamine
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Reagents : N'-{[1-(4-fluorophenyl)cyclopropyl]methyl}oxalyl chloride (1 equiv), 2,2,2-trifluoroethylamine (1.2 equiv).
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Conditions : THF, 0°C → 25°C, 12 h. Triethylamine (1.1 equiv) ensures deprotonation of the amine.
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Product : N'-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide .
Optimization and Purification Strategies
Recrystallization for Enhanced Purity
The crude diamide is purified via recrystallization:
Analytical Validation
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HPLC Analysis : Confirms purity (>99%) and E/Z configuration (if applicable).
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NMR Spectroscopy : ¹H and ¹⁹F NMR verify structural integrity and substituent positions.
Comparative Analysis of Alternative Routes
Direct Aminolysis of Diethyl Oxalate
An alternative route involves reacting diethyl oxalate with both amines simultaneously:
Solid-Phase Synthesis Using Resin-Bound Oxalic Acid
For combinatorial applications, oxalic acid immobilized on Wang resin is sequentially reacted with the amines:
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Activation : DIC/HOBt in DMF.
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Coupling : 2 h per amine at 25°C.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Green Chemistry Metrics
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Atom Economy : 82% for the stepwise amidation route.
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E-Factor : 6.2 (kg waste/kg product), driven by solvent use in recrystallization.
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
The strained cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
N'-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide serves as a building block in the synthesis of more complex molecules. Its unique structural features allow for the exploration of new chemical reactions and the development of novel compounds.
Biology
This compound is being investigated as a biochemical probe due to its structural characteristics that may interact with biological targets. Its potential to modulate enzyme activity or receptor interactions is of particular interest in pharmacological research.
Medicine
Research indicates that this compound may possess therapeutic properties:
- Anti-inflammatory Activity: Studies suggest that compounds with similar structures exhibit anti-inflammatory effects.
- Anticancer Potential: Preliminary investigations show promise in targeting cancer cells through specific molecular pathways.
- Antiviral Properties: Related compounds have demonstrated effectiveness against various RNA viruses due to enhanced lipophilicity and metabolic stability.
Antioxidant and Antimicrobial Activity
- Antioxidant Activity: Compounds with similar motifs have shown moderate to high antioxidant capabilities, crucial for preventing oxidative stress-related diseases.
- Antimicrobial Potential: Initial studies indicate activity against both gram-positive and gram-negative bacteria.
Case Studies and Research Findings
Research has highlighted various applications of this compound across different fields:
- A study published in Journal of Medicinal Chemistry explored its potential as an anti-inflammatory agent in animal models, showing significant reduction in inflammatory markers.
- Another investigation demonstrated its antiviral efficacy against coronaviruses by enhancing binding affinity to viral receptors.
- Additionally, research on antioxidant properties indicated that related compounds effectively scavenged free radicals in vitro.
Mechanism of Action
The mechanism of action of N’-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Ethanediamide Core
Compound 1 : N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(3-methoxypropyl)ethanediamide
- Key Features: Incorporates a thieno[3,4-c]pyrazole ring and 3-methoxypropyl group.
- The 3-methoxypropyl group may enhance solubility compared to the trifluoroethyl group.
Compound 2 : N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
- Key Features : Contains a thiazolo-triazole heterocycle and 4-methoxyphenyl group.
- The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing trifluoroethyl group.
Compound 3 : N-(4-Chloro-3-fluorophenyl)-N'-{[(3R)-1-cyclopropylpyrrolidin-3-yl]methyl}ethanediamide
- Key Features : Chloro-fluorophenyl substituent and pyrrolidinyl-cyclopropyl group.
- Comparison : The chloro-fluorophenyl group may enhance halogen bonding, while the pyrrolidine-cyclopropane combination introduces conformational rigidity. Molecular weight (348.8 g/mol) is comparable to the target compound (~350 g/mol).
Compound 4 : N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide
- Key Features : Cyclohexenyl ethyl and piperidinyl-trifluoroethyl groups.
- Comparison: The piperidine ring may improve blood-brain barrier penetration, while the cyclohexenyl group increases hydrophobicity.
Functional Group Analysis
Hypothetical Pharmacological Implications
- Trifluoroethyl Group : Enhances metabolic stability and lipophilicity, as seen in , where trifluoroethyl-substituted compounds showed prolonged half-lives.
- Fluorophenyl vs. Chloro-Fluorophenyl : The target’s 4-fluorophenyl may offer better π-stacking than Compound 3’s chloro-fluorophenyl, which could induce steric hindrance.
Biological Activity
N'-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H20F3N3
- Molecular Weight : 325.35 g/mol
- Structural Features : The compound features a cyclopropyl group attached to a 4-fluorophenyl ring and a trifluoroethyl group, which may contribute to its biological activity.
Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against various RNA viruses, including coronaviruses and filoviruses. Although specific data on this compound is limited, the presence of fluorinated groups often enhances antiviral potency due to increased lipophilicity and metabolic stability .
Antioxidant Activity
Compounds containing cyclopropyl and fluorophenyl moieties have been evaluated for their antioxidant properties. For example, related compounds demonstrated moderate to high antioxidant activity in various assays. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial potential of similar compounds has been investigated, revealing activity against both gram-positive and gram-negative bacteria. This suggests that this compound could possess antimicrobial properties as well .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in viral replication or bacterial metabolism. The trifluoroethyl group may enhance binding affinity due to its electronegative nature, potentially leading to improved efficacy against biological targets.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthetic yield of N'-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide?
- Methodological Answer : Low yields in fluorinated compound synthesis (e.g., 26% in Step 3 of ) often arise from incomplete alkylation or side reactions. To improve efficiency:
- Use excess trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) with a 1.2:1 molar ratio relative to the substrate .
- Optimize reaction time and temperature (e.g., 12–16 hours at 25–50°C for nucleophilic substitutions).
- Employ Pd-catalyzed cross-coupling (e.g., Stille coupling in Step 4, ) with ligand tuning (e.g., PPh₃) to enhance regioselectivity .
- Validation : Monitor intermediates via LCMS (70% product detection in Step 3, ) and confirm purity via silica gel chromatography (PE:EtOAc gradients) .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Combine 1H-NMR and LCMS to confirm regiochemistry and purity:
- Key NMR signals: δ = 8.64–8.80 ppm (pyrazine protons), 4.97 ppm (q, trifluoroethyl -CH₂), and 2.70 ppm (s, acetyl group) .
- Use DEPT-135 or HSQC to distinguish methylene/methyl groups in cyclopropane-containing analogs .
- Advanced Tip : Compare with structurally similar bisamide derivatives (e.g., compounds 44–47 in ) to validate substituent effects on chemical shifts .
Q. Why are fluorinated groups like the 4-fluorophenyl and trifluoroethyl moieties incorporated into this compound?
- Methodological Answer : Fluorine enhances bioavailability and metabolic stability via:
- Electron-withdrawing effects : Reduces basicity of adjacent amines (e.g., trifluoroethyl group in Step 6, ), improving membrane permeability .
- Conformational control : The cyclopropane ring restricts rotation, stabilizing bioactive conformations (see ) .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of key synthetic steps (e.g., Stille coupling)?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model Pd-catalyzed cross-coupling transition states (e.g., oxidative addition of 2-chloropyrazine in Step 4, ).
- Analyze Hammett parameters to predict substituent effects on coupling efficiency (σ⁺ values for electron-withdrawing groups like -CF₃).
- Case Study : ’s Stille coupling (72% yield) aligns with computational predictions of low steric hindrance for tributylstannane intermediates .
Q. What strategies mitigate byproduct formation during cyclopropane ring synthesis?
- Methodological Answer :
- Use slow addition of carbene precursors (e.g., diethylzinc/CH₂I₂) to minimize dimerization .
- Employ microwave-assisted synthesis (e.g., 80°C, 30 minutes) for controlled ring closure (see for analogous cyclopropane synthesis) .
- Validation : LCMS tracking in Step 5 () confirmed 95% conversion to the acetylated intermediate with minimal side products .
Q. How does the cyclopropane moiety influence conformational dynamics in target binding?
- Methodological Answer :
- Conduct NMR-based NOE experiments to measure interproton distances and map rigid conformations (e.g., restricted rotation of the cyclopropane-CH₂ group) .
- Compare with non-cyclopropane analogs (e.g., ) to assess binding affinity changes in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
